molecular formula C11H17N3O2S B2914532 N-(tert-butyl)-3-(thiazol-2-yloxy)azetidine-1-carboxamide CAS No. 1797893-17-4

N-(tert-butyl)-3-(thiazol-2-yloxy)azetidine-1-carboxamide

Katalognummer B2914532
CAS-Nummer: 1797893-17-4
Molekulargewicht: 255.34
InChI-Schlüssel: SBUSZMHMWPUVCL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(tert-butyl)-3-(thiazol-2-yloxy)azetidine-1-carboxamide, also known as AZD-9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that is used in the treatment of non-small cell lung cancer (NSCLC). It is a promising drug that has shown great potential in treating patients with EGFR-mutant NSCLC.

Wirkmechanismus

N-(tert-butyl)-3-(thiazol-2-yloxy)azetidine-1-carboxamide works by irreversibly binding to the mutated EGFR protein, preventing the activation of downstream signaling pathways that promote cell growth and survival. This leads to the inhibition of cancer cell growth and ultimately cell death.
Biochemical and Physiological Effects:
N-(tert-butyl)-3-(thiazol-2-yloxy)azetidine-1-carboxamide has been shown to have a high degree of potency and selectivity in inhibiting the growth of NSCLC cells with EGFR mutations. It has also been shown to have a low toxicity profile, with minimal side effects compared to other EGFR TKIs. N-(tert-butyl)-3-(thiazol-2-yloxy)azetidine-1-carboxamide has been shown to have a longer half-life than other EGFR TKIs, which allows for less frequent dosing and improved patient compliance.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of N-(tert-butyl)-3-(thiazol-2-yloxy)azetidine-1-carboxamide in lab experiments is its high degree of selectivity for the mutant EGFR protein. This allows for the effective targeting of cancer cells while minimizing toxicity to healthy cells. However, one of the limitations of N-(tert-butyl)-3-(thiazol-2-yloxy)azetidine-1-carboxamide is its irreversibility, which can lead to the development of resistance over time.

Zukünftige Richtungen

There are several future directions for the development of N-(tert-butyl)-3-(thiazol-2-yloxy)azetidine-1-carboxamide. One area of focus is the development of combination therapies that can enhance the efficacy of N-(tert-butyl)-3-(thiazol-2-yloxy)azetidine-1-carboxamide in treating NSCLC. Another area of focus is the development of biomarkers that can predict patient response to N-(tert-butyl)-3-(thiazol-2-yloxy)azetidine-1-carboxamide, allowing for more personalized treatment approaches. Finally, there is a need for the development of second-generation EGFR TKIs that can overcome resistance to N-(tert-butyl)-3-(thiazol-2-yloxy)azetidine-1-carboxamide and other first-generation EGFR TKIs.
Conclusion:
N-(tert-butyl)-3-(thiazol-2-yloxy)azetidine-1-carboxamide is a promising drug that has shown great potential in treating NSCLC patients with EGFR mutations. Its high degree of potency and selectivity make it an effective treatment option with minimal side effects. However, there is still much work to be done in the development of combination therapies, biomarkers, and second-generation EGFR TKIs to improve patient outcomes.

Synthesemethoden

The synthesis of N-(tert-butyl)-3-(thiazol-2-yloxy)azetidine-1-carboxamide involves a multistep process that includes the condensation of tert-butyl 4-(2-chloroacetyl)phenylcarbamate with thiazole-2-carboxylic acid, followed by an intramolecular cyclization reaction to form the azetidine ring. The final step involves the hydrolysis of the tert-butyl ester to form the carboxylic acid.

Wissenschaftliche Forschungsanwendungen

N-(tert-butyl)-3-(thiazol-2-yloxy)azetidine-1-carboxamide has been extensively studied in preclinical and clinical trials for its efficacy in treating NSCLC patients with EGFR mutations. It has been shown to be highly selective for the mutant EGFR protein and has a lower affinity for the wild-type EGFR protein. This selectivity allows for the effective targeting of cancer cells while minimizing toxicity to healthy cells.

Eigenschaften

IUPAC Name

N-tert-butyl-3-(1,3-thiazol-2-yloxy)azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2S/c1-11(2,3)13-9(15)14-6-8(7-14)16-10-12-4-5-17-10/h4-5,8H,6-7H2,1-3H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBUSZMHMWPUVCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)N1CC(C1)OC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(tert-butyl)-3-(thiazol-2-yloxy)azetidine-1-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.